molecular formula C15H7ClF5NO B4594271 3-(2-chlorophenyl)-N-(pentafluorophenyl)acrylamide

3-(2-chlorophenyl)-N-(pentafluorophenyl)acrylamide

Cat. No.: B4594271
M. Wt: 347.66 g/mol
InChI Key: OXMPNDKPOXANKB-AATRIKPKSA-N
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Description

3-(2-chlorophenyl)-N-(pentafluorophenyl)acrylamide is a useful research compound. Its molecular formula is C15H7ClF5NO and its molecular weight is 347.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.0136324 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyacrylamide Applications in Scientific Research

Polyacrylamide Synthesis and Applications

Acrylamide derivatives, including those with chlorophenyl and pentafluorophenyl groups, are key to synthesizing polyacrylamide. Polyacrylamide has diverse applications, such as in soil conditioning, wastewater treatment, cosmetics, paper, and textiles. The compound's role extends to laboratories, particularly as a solid support for protein separation via electrophoresis due to its unique gel formation capabilities (Friedman, 2003).

Photophysical Properties and Sensing Applications

The photophysical behaviors of acrylamide derivatives are crucial for developing sensors, especially for metal ions in aqueous solutions. These sensors utilize the unique fluorescence properties of acrylamide-based polymers, indicating potential applications for environmental monitoring and bioanalytical assays (Wang et al., 2008).

Biomedical Engineering

Acrylamide derivatives contribute to the surface functionalization of biomaterials, enhancing their compatibility and utility in tissue engineering. The modification of materials with acrylamide enhances cell attachment and proliferation, critical for developing scaffolds in regenerative medicine (Grøndahl et al., 2005).

Environmental and Safety Studies

While the primary focus is on scientific applications, it's essential to acknowledge the comprehensive environmental fate and neurotoxicity studies surrounding acrylamide and polyacrylamide. These studies inform safer handling and usage practices, ensuring the well-being of researchers and the public (Smith & Oehme, 1991).

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2,3,4,5,6-pentafluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF5NO/c16-8-4-2-1-3-7(8)5-6-9(23)22-15-13(20)11(18)10(17)12(19)14(15)21/h1-6H,(H,22,23)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMPNDKPOXANKB-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.